3-Aminopyrrolidin-2-one hydrochloride

Description

Significance as a Chiral Chemical Scaffold in Drug Discovery

Chirality, or the "handedness" of molecules, plays a paramount role in pharmacology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting greater efficacy or a different physiological effect than its mirror image. 3-Aminopyrrolidin-2-one (B1279418) possesses a chiral center, making its enantiomerically pure forms, (R)-3-aminopyrrolidin-2-one hydrochloride and (S)-3-aminopyrrolidin-2-one hydrochloride, highly sought-after building blocks in drug discovery.

The pyrrolidine (B122466) ring, a saturated heterocycle, offers several advantages in medicinal chemistry. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems. nih.govresearchgate.net This complexity can lead to improved binding affinity and selectivity for biological targets. The incorporation of the 3-aminopyrrolidin-2-one scaffold can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

The presence of both a lactam and an amino group provides two reactive sites for further chemical modification, allowing for the construction of diverse molecular libraries. This versatility enables medicinal chemists to systematically alter the structure of a lead compound to optimize its pharmacological profile.

Overview of Research Trajectories and Applications in Medicinal Chemistry

Research involving 3-aminopyrrolidin-2-one hydrochloride and its derivatives has spanned a wide range of therapeutic areas, underscoring its importance as a versatile intermediate.

A significant area of application is in the development of antibacterial agents . The scaffold is a key component in the synthesis of certain fluoroquinolone antibiotics. benchchem.com For instance, derivatives of 3-aminopyrrolidine (B1265635) have been instrumental in creating potent antibacterial agents, with the stereochemistry at the C-3 position of the pyrrolidine ring being critical for activity. researchgate.net

In the field of oncology , derivatives of (S)-3-aminopyrrolidine have been explored as dual inhibitors of Abl and PI3K kinases, which are implicated in certain cancers like chronic myeloid leukemia (CML). nih.gov Molecular docking studies have shown that these compounds can bind to both kinases, suggesting a potential for synergistic therapeutic effects. nih.gov

Furthermore, 3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for chemokine receptors, such as CCR2 , which are involved in inflammatory and autoimmune diseases. nih.gov Structure-activity relationship studies have led to the identification of potent antagonists with potential for therapeutic intervention. nih.gov

The pyrrolidinone core is also a feature in molecules targeting the central nervous system (CNS) . The chiral nature of the scaffold is crucial in designing drugs with specific interactions with CNS receptors and enzymes.

The synthesis of these derivatives often involves multi-step processes starting from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline. researchgate.netgoogle.com These synthetic routes are designed to control the stereochemistry of the final product, ensuring the desired biological activity.

Detailed Research Findings

The utility of this compound as a scaffold is evident in the diverse range of compounds synthesized and their corresponding biological activities. The following table summarizes key research findings:

| Derivative Class | Target | Therapeutic Area | Key Findings |

| Fluoroquinolones | Bacterial DNA gyrase/topoisomerase IV | Infectious Diseases | The (S)-enantiomer of a 7-(3-aminopyrrolidin-1-yl) derivative showed significantly higher activity against aerobic and anaerobic bacteria compared to the (R)-enantiomer. researchgate.net |

| Abl/PI3K Inhibitors | Abl and PI3K kinases | Oncology | (S)-3-aminopyrrolidine derivatives demonstrated cytotoxicity against the K562 CML cell line and moderate inhibition of both Abl and PI3K kinases. nih.gov |

| CCR2 Antagonists | CC Chemokine Receptor 2 | Inflammatory Diseases | Novel 3-aminopyrrolidine derivatives incorporating piperidine (B6355638) and piperazine (B1678402) moieties were identified as highly potent hCCR2 antagonists. nih.gov |

Table 1: Research Applications of 3-Aminopyrrolidin-2-one Derivatives

The synthesis of these and other derivatives highlights the chemical versatility of the 3-aminopyrrolidin-2-one core. The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the lactam can be subjected to various transformations, providing access to a wide array of chemical structures.

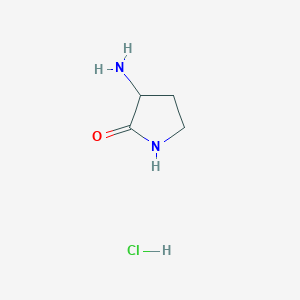

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117879-49-9 | |

| Record name | 3-aminopyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role of 3 Aminopyrrolidin 2 One Hydrochloride in Medicinal Chemistry and Drug Discovery

Building Block for Pharmaceutical Compounds

The pyrrolidine (B122466) ring is a prevalent scaffold in drug discovery, valued for its ability to explore three-dimensional space due to the sp³-hybridization of its atoms. nih.gov This non-planar structure is a key feature that medicinal chemists leverage to design complex and selective bioactive molecules. nih.govresearchgate.net 3-Aminopyrrolidin-2-one (B1279418) hydrochloride, as a functionalized derivative, is a readily available starting material for synthesizing more complex molecules.

Synthesis of Advanced Drug Intermediates (e.g., for Quinolone Antibiotics like Tosufloxacin)

3-Aminopyrrolidin-2-one hydrochloride and its parent compound, 3-aminopyrrolidine (B1265635), are key intermediates in the synthesis of various pharmaceutical compounds, particularly in the class of quinolone antibiotics. guidechem.com These antibiotics are a significant group of broad-spectrum bactericidal agents used in both human and veterinary medicine. wikipedia.org

One of the most notable applications is in the synthesis of Tosufloxacin, a fluoroquinolone antibacterial agent. nih.govnih.gov The synthesis involves the reaction of a quinolone core, such as ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, with 3-aminopyrrolidine dihydrochloride (B599025). lookchem.comgoogle.com This key step introduces the 3-aminopyrrolidinyl moiety at the C-7 position of the quinolone ring system, which is crucial for its antibacterial activity. nih.govlookchem.com The process highlights the role of 3-aminopyrrolidine derivatives as essential building blocks for constructing the final active pharmaceutical ingredient. guidechem.comgoogle.com

The following table outlines the key reactants in the synthesis of Tosufloxacin.

| Reactant | Role |

| Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | Quinolone core structure |

| 3-Aminopyrrolidine dihydrochloride | Introduction of the C-7 substituent |

| Potassium hydroxide / Triethylamine | Base to facilitate the reaction |

| p-Toluenesulfonic acid monohydrate | Used in the formation of the tosylate salt |

This table illustrates the primary components involved in a common synthetic route for Tosufloxacin, demonstrating the integral role of the 3-aminopyrrolidine moiety. lookchem.comgoogle.com

Incorporation into Lead Compounds and Analogues

In drug discovery, lead compounds are often modified to improve their efficacy, selectivity, and pharmacokinetic properties. The 3-aminopyrrolidin-2-one scaffold is incorporated into lead compounds to generate a library of analogues for biological screening. nih.gov For example, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and tested for antibacterial activity. nih.gov In this series, the introduction of a methyl or phenyl group to the pyrrolidine ring created unique analogues. nih.gov

One such compound, 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed exceptional potency against Gram-positive organisms. nih.gov This demonstrates how the pyrrolidinone scaffold can be systematically modified to explore the chemical space around a lead compound and identify candidates with improved biological profiles. The scaffold has also been explored for the discovery of dual inhibitors of Abl and PI3K kinases, where it formed the basis for a series of novel compounds with promising cytotoxicity against leukemia cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies on Pyrrolidinone-Based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The pyrrolidinone scaffold is an excellent platform for such studies due to the ease with which its structure can be modified. researchgate.netresearchgate.net

Influence of Absolute Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. ankara.edu.trijpsjournal.com Since biological targets like proteins are chiral, they often interact differently with different stereoisomers of a drug molecule. researchgate.netnih.gov

For pyrrolidine-based compounds, the stereochemistry at the C-3 position can significantly impact their pharmacological profile. For instance, studies on antiestrogen benzopyran derivatives showed that the orientation of a 3-R-methylpyrrolidine group was responsible for a pure Estrogen Receptor α antagonist activity. nih.gov This highlights how a specific stereoisomer can lead to a distinct and desirable biological effect. In the context of developing new stereoisomeric drugs, it is crucial to evaluate each enantiomer separately to avoid potential inactivity or toxicity from one of the isomers. nih.govankara.edu.tr Research has shown that for certain compounds, only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin and its derivatives, display significant biological activity, suggesting that stereochemistry is key for uptake by cellular transport systems. nih.govresearchgate.net

Impact of Functional Group Modifications and Side Chains

Modifying functional groups and adding side chains to the pyrrolidinone core can dramatically alter a molecule's properties, including its binding affinity, solubility, and metabolic stability. reachemchemicals.comreddit.com SAR studies on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme revealed that modifications at different positions (R1-R5) on the scaffold had varied effects on inhibitory properties. mdpi.comnih.gov While changes at the R1 position often led to a loss of activity, modifications at the R3, R4, and R5 positions showed potential for optimization. mdpi.comnih.gov

The introduction of different functional groups can influence a compound's physicochemical properties. For instance, adding halogen atoms can increase lipophilicity, while incorporating oxygen-containing groups generally improves solubility. nih.gov Such modifications are a key strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. nih.gov

The table below summarizes the general effects of certain functional group modifications on the properties of drug candidates.

| Functional Group/Modification | General Impact on Properties |

| Alkyl Chains (e.g., methyl, ethyl) | Can increase lipophilicity and affect binding pocket interactions. nih.gov |

| Halogens (F, Cl, Br) | Increases lipophilicity; can alter electronic properties and metabolic stability. nih.gov |

| Hydroxyl (-OH) / Amine (-NH2) | Increases polarity and potential for hydrogen bonding, often improving solubility. reddit.com |

| Phenyl Group | Can introduce aromatic interactions (pi-stacking) with the target protein. mdpi.com |

This table provides a generalized overview of how different functional groups can influence the properties of a molecule containing a pyrrolidinone scaffold.

Design of Conformationally Restricted Bioactive Molecules

The concept of conformational restriction is a powerful strategy in drug design. By "locking" a flexible molecule into a specific, biologically active conformation, it is often possible to increase its potency and selectivity for its target. mdpi.com The rigid, cyclic nature of the 3-aminopyrrolidin-2-one scaffold makes it an ideal building block for creating such conformationally restricted molecules. chemicalbook.com

This approach has been used to develop inhibitors of the angiotensin-converting enzyme (ACE) and antagonists for the melanin-concentrating hormone receptor (MCH-1R). chemicalbook.comchemicalbook.com The pyrrolidinone ring mimics a specific turn or bend in a peptide chain, allowing the molecule to fit more precisely into the binding site of a receptor or enzyme. This pre-organization of the molecule into an active shape reduces the entropic penalty of binding, leading to a stronger interaction. The use of trisubstituted cyclopropanes as rigid replacements for peptide linkages is another example of this design principle, aiming to lock a peptide backbone in an extended conformation. nih.gov

Biological Activities and Pharmacological Mechanisms of 3 Aminopyrrolidin 2 One Hydrochloride Derivatives

Anticancer Activities and Associated Cellular Pathways

The pyrrolidinone scaffold is a key structural motif in a variety of biologically active molecules, and its derivatives have shown considerable promise as anticancer agents. Their therapeutic potential stems from their ability to interfere with multiple cellular pathways that are crucial for cancer cell survival and proliferation.

A fundamental strategy in cancer chemotherapy is the disruption of DNA synthesis and cellular proliferation in rapidly dividing cancer cells. While the specific role of a "benzoate enzyme" in the mechanism of action of 3-aminopyrrolidin-2-one (B1279418) derivatives is not established in the available scientific literature, these compounds and their analogs are known to inhibit cellular proliferation through various other mechanisms.

For instance, certain quinolones, which can be structurally related to pyrrolidinone derivatives, are known DNA synthesis inhibitors. They function by targeting enzymes like DNA gyrase and topoisomerase IV, which are essential for relieving topological stress in DNA during replication. microbenotes.com By stabilizing the cleavage complexes of these enzymes, they introduce breaks in the DNA, leading to an arrest of the cell cycle and ultimately cell death. microbenotes.com

Furthermore, various heterocyclic compounds incorporating structural features similar to 3-aminopyrrolidin-2-one have demonstrated significant antiproliferative activity. For example, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed potent cytotoxic effects against several human cancer cell lines, including lung, liver, and colon cancer. mdpi.com Similarly, benzoxazole (B165842) clubbed 2-pyrrolidinones have been identified as having good anticancer activity against central nervous system cancer cell lines. mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. researchgate.netcrossref.org The inhibition of angiogenesis is therefore a key strategy in cancer therapy. crossref.org Several classes of compounds structurally related to 3-aminopyrrolidin-2-one derivatives have exhibited significant anti-angiogenic properties.

Cortistatin A, a natural product with a complex steroidal structure, has shown potent and selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net Simplified, synthetically accessible analogs of cortistatin A that incorporate a pyridone ring have been developed and have demonstrated significant in vivo anti-angiogenic and anti-tumor effects without notable toxicity. researchgate.net

Another class of related compounds, benzimidazoles, have also been investigated for their anti-angiogenic potential. A novel 2-aminobenzimidazole (B67599) derivative, MFB, was found to suppress cell proliferation, migration, and tube formation of endothelial cells stimulated by vascular endothelial growth factor (VEGF). mdpi.com This suggests that MFB may exert its anti-angiogenic effects by targeting VEGF/VEGFR signaling pathways. mdpi.com

Table 1: Examples of Compounds with Antiangiogenic Properties

| Compound Class | Example | Key Findings | Reference |

|---|---|---|---|

| Cortistatin A Analogs | Pyridone-embedded analog | Potent in vivo anti-angiogenic and anti-tumor effects. | researchgate.net |

| Benzimidazole Derivatives | MFB | Suppressed proliferation, migration, and tube formation of endothelial cells. | mdpi.com |

| Oxygenated Xanthones | Vadimezan (DMXAA) | Showed an excellent preclinical profile as an anti-angiogenic agent. | crossref.org |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Derivatives of 3-aminopyrrolidin-2-one and related heterocyclic compounds have been shown to trigger apoptosis and cause cell cycle arrest in cancer cells.

For example, a series of novel bis spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline-4,6-dione were found to induce apoptosis and cause cell cycle arrest in the S phase in breast cancer cell lines. nih.gov Similarly, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.gov

The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain 1,2,3‐triazolopyridazinone derivatives were found to exhibit anticancer activity by promoting apoptosis, which was confirmed by an increase in caspase 3 activity. nih.gov A potent topoisomerase I/II inhibitor was also shown to induce apoptosis by promoting the expression of mitochondria-dependent apoptosis-related proteins such as Bax, cytochrome C, and cleaved-caspases-3 and -9.

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. These enzymes, classified as Topoisomerase I (TopoI) and Topoisomerase II (TopoII), are involved in critical cellular processes such as DNA replication, transcription, and recombination. Inhibitors of these enzymes can be categorized as those that prevent the catalytic activity of the enzyme and those that trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death.

Several compounds with structural similarities to 3-aminopyrrolidin-2-one derivatives act as topoisomerase inhibitors. For example, a potent synthetic anticancer drug, mitoxantrone, which is an anthracenedione derivative, blocks DNA synthesis by inhibiting the function of DNA topoisomerase II. mdpi.com Some compounds have been developed as dual inhibitors of both TopoI and TopoII, which can be advantageous in overcoming drug resistance. One such dual inhibitor was shown to intercalate into DNA, alter its topology, and cause DNA damage.

The development of dual inhibitors is a promising strategy, as targeting both enzymes can reduce the likelihood of developing resistance and may allow for the use of lower drug doses due to synergistic effects.

Protein kinases are key regulators of cell signaling pathways, and their deregulation is a hallmark of many cancers. Consequently, protein kinase inhibitors have become a major class of anticancer drugs. The 3-aminopyrrolidin-2-one scaffold and its bioisosteres, such as the 3-aminopyridin-2-one motif, have been utilized to develop potent kinase inhibitors.

A fragment-based screening of a 3-aminopyridin-2-one library led to the identification of novel inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, which are critical for mitosis. This highlights the potential of this scaffold in developing targeted anticancer therapies.

Furthermore, a series of compounds based on the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases. The dual inhibition of these kinases is thought to produce a synergistic cytotoxic effect in cancer cells. Thienopyridines, another class of related heterocyclic compounds, have been reported as multitarget Ser/Thr kinase inhibitors. microbenotes.com

Table 2: Examples of Kinase Inhibition by 3-Aminopyrrolidin-2-one Derivatives and Analogs

| Compound Scaffold | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Aminopyridin-2-one | MPS1, Aurora A, Aurora B | Identified as ligand efficient inhibitors. | |

| (S)-3-Aminopyrrolidine | Abl, PI3K | Demonstrated promising cytotoxicity against a leukemia cell line. | |

| Thieno[2,3-b]pyridines | Ser/Thr kinases | Reported as multitarget kinase inhibitors. | microbenotes.com |

Receptor Antagonism and Enzyme Modulation

Beyond their anticancer activities, derivatives of 3-aminopyrrolidin-2-one have been explored for their ability to modulate the activity of various receptors and enzymes, indicating their potential in treating a range of other diseases.

Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as antagonists of the human CC chemokine receptor 2 (CCR2). Structure-activity relationship studies led to the identification of highly potent hCCR2 antagonists. CCR2 is a key receptor involved in inflammatory processes, and its antagonists have potential therapeutic applications in inflammatory diseases.

In addition to receptor antagonism, related heterocyclic compounds have been shown to modulate the activity of various enzymes. For example, chrysin (B1683763) derivatives have been found to modulate the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, 2-chloro-3-amino indenone derivatives have been identified as inhibitors of AlkB, an Fe(II)/2-oxoglutarate-dependent dioxygenase enzyme involved in DNA repair.

Chemokine Receptor Antagonism (e.g., Human Chemokine Receptor 2 (hCCR2))

The CC chemokine receptor 2 (CCR2) plays a critical role in mediating monocyte and macrophage migration to sites of inflammation, making it an attractive therapeutic target for inflammatory and autoimmune diseases. researchgate.net Novel 3-aminopyrrolidine derivatives have been synthesized and identified as potent antagonists of human CCR2 (hCCR2). nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed that incorporating heteroatomic carbocycle moieties into the 3-aminopyrrolidine structure can lead to highly effective hCCR2 antagonists. Specifically, the introduction of piperidine (B6355638) and piperazine (B1678402) rings has yielded compounds with significant antagonistic activity. nih.govresearchgate.net For instance, certain piperidine and piperazine derivatives have demonstrated high potency in inhibiting the chemotactic response mediated by CCR2. nih.gov Further modifications, such as the addition of a 1-cyclohexyl substituent with a morpholine (B109124) or thiomorpholine (B91149) at the C-4 position, have also produced effective CCR2 antagonists. researchgate.net The antagonism is often noncompetitive and insurmountable with respect to the natural chemokine ligand, suggesting that these derivatives may bind to an allosteric, intracellular site on the receptor. wikipedia.org

Table 1: hCCR2 Antagonistic Activity of Selected 3-Aminopyrrolidine Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Modification | Activity | Source |

|---|---|---|---|

| Piperidine Cmpd 19 | Piperidine moiety | Potent hCCR2 antagonist | nih.govresearchgate.net |

| Piperazine Cmpd 42 | Piperazine moiety | Potent hCCR2 antagonist | nih.govresearchgate.net |

| Piperazine Cmpd 47 | Piperazine moiety | Potent hCCR2 antagonist | nih.govresearchgate.net |

| Piperazine Cmpd 49 | Piperazine moiety | Potent hCCR2 antagonist | nih.govresearchgate.net |

| Cyclohexyl Series (II) | 1-Cyclohexyl with C4-morpholine | Good CCR2 antagonist | researchgate.net |

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. scholarsresearchlibrary.com ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. scholarsresearchlibrary.comnih.gov While the most well-known ACE inhibitors are based on proline, such as captopril (B1668294) and enalapril, research has extended to other heterocyclic scaffolds, including pyrrolidine (B122466) derivatives. rdd.edu.iqrdd.edu.iqstereoelectronics.org

Researchers have designed and synthesized new derivatives based on a 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine scaffold. nih.gov These compounds were designed using a pharmacophore model generated from the biologically active conformation of Lisinopril complexed with human ACE. nih.gov Molecular modeling studies indicated that several of the designed molecules exhibited high simulation fit values with the ACE inhibitors hypothesis. nih.gov Subsequent in vivo biological evaluation confirmed that the hypotensive activity of the synthesized compounds was consistent with the modeling results, with one derivative, in particular, showing higher activity than the reference drug, Captopril. nih.gov

Melanin Concentrating Hormone Receptor 1 (MCH-1R) Antagonism

Melanin-concentrating hormone (MCH) and its primary receptor in mammals, MCH-1R, are central to the regulation of energy homeostasis and feeding behavior, making MCH-1R a significant target for the development of anti-obesity therapeutics. nih.gov Antagonists of MCH-1R have been shown to reduce food intake and body weight in preclinical models.

Derivatives incorporating the aminopyrrolidine motif have been successfully developed as potent MCH-1R antagonists. A series of thienopyrimidinone bis-aminopyrrolidine ureas were synthesized and found to exhibit high binding affinity for MCH-1R. One compound from this series demonstrated a binding affinity (Ki) of 3 nM and also showed favorable in vitro metabolic stability. The development of MCH-1R antagonists is challenging due to potential cross-reactivity with the hERG channel, which can lead to cardiotoxicity. nih.gov However, the structural diversity offered by scaffolds like 3-aminopyrrolidin-2-one provides opportunities to design selective antagonists with improved safety profiles.

Factor Xa Inhibition and Coagulation Pathway Interaction

Factor Xa (fXa) is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. Direct fXa inhibitors, often called "xabans," are a class of oral anticoagulants. The 3-aminopyrrolidin-2-one scaffold has proven to be a highly effective core for the design of potent and selective fXa inhibitors.

Structure-based drug design has been extensively used to optimize these inhibitors. Research has focused on modifying the P4 group of 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one-based inhibitors. Incorporating an alanylamide P4 group with acyclic tertiary amide termini led to potent fXa inhibitors with excellent anticoagulant properties. Further optimization of the P4 motifs, including the use of basic biaryl, neutral and basic monoaryl, phenylpyrrolidine, and benzazepine moieties, has yielded inhibitors with improved oral pharmacokinetic profiles and significant anticoagulant potency. Another series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides showed potent fXa inhibitory activities, and extensive SAR studies provided insights into the binding interactions within the S1 primary specificity pocket of the enzyme.

Table 2: Factor Xa Inhibitory Activity of Selected 3-Aminopyrrolidin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Scaffold Base | P4 Moiety | Key Feature | Source |

|---|---|---|---|

| 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one | Alanylamide with acyclic tertiary amide | Potent fXa inhibition, excellent anticoagulant properties | |

| Sulfonamidopyrrolidin-2-one | Basic biaryl | Excellent anticoagulant potency and oral PK profiles | |

| Sulfonamidopyrrolidin-2-one | Neutral and basic monoaryl | Excellent anticoagulant potency and oral PK profiles | |

| Sulfonamidopyrrolidin-2-one | Phenylpyrrolidine | Excellent anticoagulant potency and oral PK profiles | |

| Sulfonamidopyrrolidin-2-one | Benzazepine | Excellent anticoagulant potency and oral PK profiles | |

| N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamide | Various P1 groups | Potent fXa inhibition, good PK profiles |

Modulation of Enzyme Activity and Specific Protein Targets

Beyond the well-defined targets above, the (S)-3-aminopyrrolidine scaffold has been explored for its potential to modulate the activity of other crucial enzymes, such as protein kinases. Based on the understanding that the PI3K pathway can have a compensatory effect on Abl kinase inhibition in cancer, researchers investigated the potential of a single molecule to inhibit both.

A series of compounds featuring the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases through a support vector machine screening tool. Subsequent synthesis and testing revealed that most of these compounds exhibited promising cytotoxicity against the K562 chronic myelogenous leukemia (CML) cell line and demonstrated moderate inhibitory activity against both Abl and PI3K kinases. Molecular docking studies supported the potential for these compounds to bind to both enzymes. This suggests that the cytotoxic effects may arise from the collective inhibition of both Abl and PI3K, highlighting the utility of the 3-aminopyrrolidin-2-one scaffold in developing multi-target inhibitors.

Anti-infective Potentials

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrrolidine-2-one derivatives have been investigated for their anti-infective properties, showing activity against a range of bacterial pathogens.

Antibacterial Activities against Aerobic and Anaerobic Bacteria

Derivatives synthesized from 1-aminopyrrolidin-2-one (B1281494) have been evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net In these studies, several of the synthesized derivatives displayed moderate biological activity against one or both types of bacteria when compared to the standard antibiotic amoxicillin. researchgate.net Another study focusing on pyrrolidine-2,3-dione (B1313883) derivatives identified them as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a significant Gram-negative pathogen. These compounds showed promising target inhibition and initial antibacterial activity.

The antibacterial efficacy often depends on the specific substitutions made to the pyrrolidinone ring. For example, some studies have shown that certain derivatives exhibit selective inhibition against specific strains like vancomycin-resistant Enterococcus faecalis (VRE). The broad applicability of the pyrrolidin-2-one core makes it a valuable starting point for developing new classes of antibiotics to combat drug-resistant infections.

Table 3: Antibacterial Activity of Selected Pyrrolidin-2-one Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Bacterial Strain(s) Tested | Observed Activity | Source |

|---|---|---|---|

| Derivatives of 1-aminopyrrolidin-2-one | Escherichia coli, Staphylococcus aureus | Moderate activity compared to amoxicillin | researchgate.net |

| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | PBP3 inhibition and initial antibacterial activity |

Antimycobacterial Activity

The global health challenge posed by mycobacterial infections, particularly those caused by multidrug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria, necessitates the development of novel therapeutic agents. nih.gov Research into new chemical entities has identified certain derivatives of 3-Aminopyrrolidin-2-one as promising candidates.

A series of synthesized 2-pyridinecarboxamidrazone derivatives have been evaluated for their inhibitory effects against various Mycobacterium avium isolates. nih.gov In these studies, specific molecules, notably those containing chlorine, demonstrated significant antimycobacterial properties. nih.gov

| Derivative Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Chlorinated 2-pyridinecarboxamidrazone derivatives | Mycobacterium avium (17 isolates) | Four compounds, three of which were chlorine derivatives, inhibited 94% of the tested strains with a Minimum Inhibitory Concentration (MIC) of 32 mg/L. | nih.gov |

These findings underscore the potential of these new pyridine-2-carboxamidrazones for further investigation as effective antimycobacterial agents. nih.gov

Antifungal Activities

The 2,3-pyrrolidinedione skeleton, a core structure in these derivatives, has been a focus of research for developing new antifungal treatments, especially for oral health applications. researchgate.netnih.gov The substitution at the 3-position of the pyrrolidinone ring, particularly the replacement of an oxygen-containing group with an amino group, is considered crucial for the observed biological effects. researchgate.net

Studies have shown that synthetic compounds with a pyrrolidine nucleus exhibit potent antimicrobial and antifungal activities. researchgate.net One of the most promising derivatives demonstrated significant efficacy against Candida albicans, a common fungal pathogen, with activity levels comparable to chlorhexidine, a widely used antiseptic in oral care. nih.gov

| Derivative Type | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Substituted 2,3-pyrrolidinedione | Candida albicans | The most promising derivative showed significant antifungal activity, comparable to that of chlorhexidine. | nih.gov |

| Pyrrole-based enaminones | Various Candida species (including multidrug-resistant strains) | Most of the tested compounds exhibited a more robust antifungal effect compared to reference drugs. | mdpi.com |

Further research into pyrrole-based compounds has identified derivatives that inhibit yeast growth, suggesting a mechanism that may involve the disruption of ergosterol (B1671047) synthesis. mdpi.com The versatility of the pyrrolidinone scaffold allows for the synthesis of a wide range of analogues with potential applications in treating fungal infections. researchgate.net

Neurological and Central Nervous System Applications

Derivatives of 3-Aminopyrrolidin-2-one have shown significant promise in the field of neurology, with demonstrated anticonvulsant, analgesic, and nootropic properties.

Anticonvulsant Properties

In the search for new antiepileptic drugs (AEDs), researchers have synthesized hybrid compounds that combine the pyrrolidine-2,5-dione core, found in the established AED ethosuximide, with other chemical moieties like the thiophene (B33073) ring. nih.gov These efforts have yielded compounds with potent anticonvulsant activity in various animal models of epilepsy. nih.gov

One notable derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, has shown superior efficacy in preclinical tests compared to existing drugs like valproic acid and ethosuximide. nih.gov In vitro studies suggest that its mechanism of action involves a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

| Compound | Test Model | ED₅₀ (mg/kg) | Comparison | Reference |

|---|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Maximal Electroshock (MES) Test | 62.14 | More potent than Valproic Acid (252.7 mg/kg) | nih.gov |

| 6 Hz Test | 75.59 | More potent than Valproic Acid (130.6 mg/kg) and Ethosuximide (221.7 mg/kg) | nih.gov |

Analgesic Effects (e.g., in Neuropathic Pain)

Several derivatives have also been evaluated for their pain-relieving properties, particularly in models of neuropathic pain, a condition that often responds well to anticonvulsant medications. nih.govnih.gov The antinociceptive activity of these compounds has been demonstrated in standard preclinical models such as the hot plate test and the acetic acid-induced writhing test. nih.govnih.gov

The analgesic effects of related compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov Furthermore, some tricyclic antidepressants, which share structural similarities with certain derivatives, are known to act as calcium channel blockers and modulate the adenosine (B11128) system, contributing to their analgesic effects in neuropathic pain. nih.gov

Nootropic Activity (e.g., Nebracetam (B40111) Analogues)

The pyrrolidinone structure is a key feature of the racetam class of nootropics, or "cognitive enhancers." Nebracetam, a novel pyrrolidinone derivative, has been investigated for its nootropic effects. nih.gov Research indicates that nebracetam functions as an agonist for M1-muscarinic receptors, which are involved in learning and memory processes. nih.gov

Specifically, nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one-hemifumarate) was found to induce a rise in intracellular calcium concentration in cell-based assays, an effect that was blocked by muscarinic antagonists. nih.gov This suggests a direct interaction with the M1-muscarinic acetylcholine (B1216132) receptor system. nih.gov The established nootropic piracetam (B1677957) also contains a pyrrolidinone core, highlighting the importance of this chemical scaffold in the design of drugs aimed at enhancing cognitive function. nih.gov

Other Biological Activities (e.g., Antioxidant Properties)

Beyond the specific applications detailed above, derivatives of 3-Aminopyrrolidin-2-one have also been found to possess other valuable biological properties, such as antioxidant activity. The 1,5-dihydro-2H-pyrrol-2-one skeleton is recognized as a promising scaffold for developing agents that can counteract oxidative stress. nih.gov

In studies evaluating the antioxidant potential of synthetic 3-pyrroline-2-one (B142641) derivatives, their ability to scavenge free radicals was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov While the tested compounds generally showed lower activity than the reference antioxidant quercetin, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a particularly promising radical scavenger. nih.gov Computational studies further suggest that these compounds may exert their antioxidant effects by scavenging highly reactive hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. nih.gov

| Compound | Activity (% DPPH scavenging at 128 µg/mL) | EC₅₀ | Reference |

|---|---|---|---|

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 40% | > 128 µg/mL | nih.gov |

| Quercetin (Reference) | - | 9.97 ± 0.25 µg/mL | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Aminopyrrolidin 2 One Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-Aminopyrrolidin-2-one (B1279418) hydrochloride, offering detailed insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Aminopyrrolidin-2-one hydrochloride and its derivatives. uobasrah.edu.iq ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. uobasrah.edu.iq

In a typical ¹H NMR spectrum of the 3-aminopyrrolidin-2-one core, distinct signals are expected for the protons at each position of the pyrrolidinone ring. The chemical shift (δ) of these protons is influenced by the electronic effects of the adjacent amide and amine functionalities. For instance, the proton at the C3 position (methine proton, -CH(NH₂)-) would appear as a multiplet due to coupling with the neighboring methylene protons at C4. The protons on the C4 and C5 positions would also exhibit characteristic multiplets. The amine (-NH₂) and amide (-NH-) protons may appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. mdpi.com The carbonyl carbon (C2) of the lactam ring is typically observed at a downfield chemical shift (around 170-175 ppm) due to the deshielding effect of the oxygen atom. The carbons bonded to nitrogen (C3 and C5) also appear at characteristic chemical shifts, distinct from the C4 carbon. The precise chemical shifts provide a fingerprint of the molecule, confirming the core structure and the position of any substituents in its derivatives. mdpi.comnih.gov

Table 1: Representative Predicted NMR Chemical Shifts for 3-Aminopyrrolidin-2-one Core Structure

| Atom | Technique | Expected Chemical Shift Range (δ, ppm) | Multiplicity (for ¹H) | Notes |

|---|---|---|---|---|

| H3 | ¹H NMR | 3.5 - 4.5 | Multiplet | Proton on the carbon bearing the amino group. |

| H4 | ¹H NMR | 1.8 - 2.5 | Multiplet | Methylene protons adjacent to C3. |

| H5 | ¹H NMR | 3.0 - 3.8 | Multiplet | Methylene protons adjacent to the amide nitrogen. |

| Amide NH | ¹H NMR | 7.0 - 8.5 | Broad Singlet | Chemical shift is solvent-dependent. |

| Amine NH₂ | ¹H NMR | 1.5 - 3.5 | Broad Singlet | Chemical shift is solvent-dependent and may exchange with D₂O. |

| C2 (C=O) | ¹³C NMR | 170 - 175 | N/A | Carbonyl carbon of the lactam. |

| C3 (CH-NH₂) | ¹³C NMR | 50 - 60 | N/A | Carbon bearing the amino group. |

| C4 (CH₂) | ¹³C NMR | 25 - 35 | N/A | Methylene carbon. |

| C5 (CH₂-NH) | ¹³C NMR | 40 - 50 | N/A | Carbon adjacent to the amide nitrogen. |

Note: The values in the table are approximate and can vary based on the solvent, substitution, and specific experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its derivatives, thereby confirming their identity. researchgate.net Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions (e.g., [M+H]⁺) with minimal fragmentation. The measured mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular mass. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the compound's identity. researchgate.net

In addition to molecular weight confirmation, MS provides structural information through the analysis of fragmentation patterns. libretexts.org When subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), the molecular ion breaks down into smaller, characteristic fragment ions. uab.edu For the pyrrolidinone structure, common fragmentation pathways include alpha-cleavage adjacent to the amine or carbonyl group and the loss of small neutral molecules like CO or NH₃. miamioh.eduwvu.edu Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation for the 3-Aminopyrrolidin-2-one Cation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| 101.12 ([M+H]⁺) | 84.10 | NH₃ (17.02) | Loss of the amino group. |

| 101.12 ([M+H]⁺) | 73.09 | CO (28.03) | Loss of the carbonyl group. |

| 101.12 ([M+H]⁺) | 56.05 | CH₃NCO (45.07) | Ring opening followed by cleavage. |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the core 3-aminopyrrolidin-2-one structure may not have strong chromophores for intense absorption at higher wavelengths, the technique is valuable for monitoring reactions where a chromophoric group is introduced or modified. researchgate.net The amide carbonyl group exhibits a π→π* transition at lower wavelengths. researchgate.net

This method is particularly useful when derivatives are synthesized. For example, if the primary amine of 3-aminopyrrolidin-2-one is reacted with a molecule containing an aromatic ring or a conjugated system, the resulting product will have a distinct UV-Vis spectrum. By monitoring the appearance of a new absorption band or a shift in the maximum absorption wavelength (λmax), the progress of the reaction can be tracked over time. researchgate.net This allows for the determination of reaction endpoints and can be used in kinetic studies.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds. nih.gov For a compound like 3-aminopyrrolidin-2-one, which lacks a strong UV chromophore, detection can be challenging. To overcome this, pre-column derivatization is often employed. This involves reacting the analyte with a derivatizing agent to attach a tag that is highly responsive to UV or fluorescence detection. juniperpublishers.com

Furthermore, since 3-aminopyrrolidin-2-one is chiral, determining its enantiomeric purity is critical, especially for pharmaceutical applications. Pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), converts the enantiomers into diastereomers. juniperpublishers.com These diastereomeric pairs have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. google.com The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess (e.e.).

Table 3: Example HPLC Method Parameters for Chiral Purity Analysis

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Marfey's Reagent or a similar chiral agent (e.g., NBD-(S)-APy) juniperpublishers.comnih.gov |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) juniperpublishers.com |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

| Detection | UV-Vis Detector (wavelength dependent on the derivatizing agent, e.g., 254 nm or 340 nm) google.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.org To monitor a reaction involving 3-aminopyrrolidin-2-one, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. libretexts.org

Typically, three spots are applied to the baseline of the plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. youtube.com After developing the plate in an appropriate solvent system, the spots are visualized (e.g., under UV light if any components are UV-active, or by staining with an agent like potassium permanganate or ninhydrin which reacts with the amine group). The relative retention factor (Rf) values of the spots are compared. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Future Perspectives and Research Challenges

Optimization of Synthetic Routes for Scalability and Sustainability in Pharmaceutical Manufacturing

The ability to produce 3-Aminopyrrolidin-2-one (B1279418) hydrochloride and its analogues on a large scale, in an economically viable and environmentally friendly manner, is paramount for its future in the pharmaceutical industry. Current research is focused on moving beyond traditional synthetic methods, which often involve harsh reagents and multiple steps, towards more streamlined and sustainable processes. Key areas of development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is a major thrust. This includes exploring biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions, thereby reducing waste and energy consumption.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of robust flow chemistry protocols for the synthesis of pyrrolidinone derivatives will be crucial for scalable and efficient manufacturing.

Catalytic Methods: The discovery and application of novel catalysts, particularly those based on abundant and non-toxic metals, can lead to more efficient and atom-economical synthetic routes. Research into asymmetric catalysis is also vital for producing specific stereoisomers of 3-Aminopyrrolidin-2-one, which can have different biological activities. nih.gov

Exploration of Novel Therapeutic Targets and Disease Indications

The pyrrolidinone scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological targets. nih.gov This versatility opens up a vast landscape for discovering new therapeutic applications for compounds derived from 3-Aminopyrrolidin-2-one hydrochloride. While its role in certain areas is established, future research will likely focus on:

Neurodegenerative Diseases: The blood-brain barrier permeability of some pyrrolidinone derivatives makes them attractive candidates for treating central nervous system (CNS) disorders. Future studies could explore their potential as modulators of targets implicated in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Oncology: The pyrrolidinone core is present in several anticancer agents. Research is ongoing to identify new pyrrolidinone-based compounds that can selectively target cancer cells, inhibit tumor growth, and overcome drug resistance. This includes targeting kinases, which are often dysregulated in cancer. nih.gov

Infectious Diseases: The development of new antibiotics and antiviral agents is a global health priority. The unique structural features of 3-Aminopyrrolidin-2-one can be exploited to design novel antimicrobial agents that are effective against drug-resistant pathogens.

| Potential Therapeutic Area | Example Biological Target(s) | Rationale for Exploration |

| Neurology | Beta-secretase (BACE1), Monoamine oxidase (MAO) | Potential to cross the blood-brain barrier and modulate key enzymes in neurodegeneration. |

| Oncology | Kinases (e.g., PI3K), Histone deacetylases (HDACs) | The pyrrolidinone scaffold can be tailored to inhibit signaling pathways crucial for cancer cell proliferation and survival. nih.gov |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Viral proteases | Opportunity to develop novel mechanisms of action against resistant microbial strains. |

Development of Advanced Drug Delivery Systems Incorporating Pyrrolidinone Scaffolds

Even a highly potent drug can be ineffective if it doesn't reach its target in the body in sufficient concentrations. Advanced drug delivery systems (DDS) are being developed to overcome this challenge, and the properties of pyrrolidinone-containing molecules make them suitable for incorporation into such systems. researchgate.netscispace.com Future research directions include:

Targeted Drug Delivery: By attaching pyrrolidinone-based drugs to targeting ligands, such as antibodies or peptides, it is possible to direct them specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

Nanoparticle Formulations: Encapsulating pyrrolidinone derivatives within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. researchgate.net These nanoparticles can be engineered to release the drug in a controlled and sustained manner. researchgate.net

Stimuli-Responsive Systems: "Smart" drug delivery systems that release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, are a promising area of research. Pyrrolidinone-based linkers can be designed to be cleaved under specific physiological conditions, triggering drug release at the target site.

Application of Computational Chemistry and Molecular Modeling in Structure-Based Drug Design

Computational tools have become indispensable in modern drug discovery, allowing scientists to design and evaluate new drug candidates in silico before synthesizing them in the laboratory. For this compound, computational chemistry plays a crucial role in:

Target Identification and Validation: Computational methods can be used to screen large databases of biological targets to identify those that are most likely to interact with the pyrrolidinone scaffold.

Structure-Activity Relationship (SAR) Studies: By creating computational models of how different pyrrolidinone derivatives bind to their target, researchers can understand the key structural features required for biological activity. This knowledge can then be used to design more potent and selective compounds.

Virtual Screening: Large virtual libraries of pyrrolidinone-based compounds can be rapidly screened against a specific target to identify promising hits for further development. This can significantly accelerate the drug discovery process. nih.gov

Predicting ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the development process.

| Computational Technique | Application in Pyrrolidinone Drug Design | Potential Outcome |

| Molecular Docking | Predicting the binding mode of pyrrolidinone derivatives to a target protein. | Identification of key interactions and guidance for lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the structural properties of a series of compounds with their biological activity. | Development of predictive models to design more potent analogues. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a drug-target complex over time. | Understanding the stability of binding and the mechanism of action. |

Addressing Clinical Relevance and Pharmacological Profiles for Therapeutic Development

Ultimately, the success of any new therapeutic agent depends on its performance in clinical trials. For compounds derived from this compound, a thorough understanding of their clinical relevance and pharmacological profile is essential. Key challenges and research areas include:

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed studies are needed to understand how these compounds are absorbed, distributed, metabolized, and excreted by the body, as well as how they interact with their biological targets in a living organism.

Biomarker Development: The identification of reliable biomarkers that can predict which patients are most likely to respond to a particular pyrrolidinone-based therapy is crucial for personalized medicine.

Translational Research: Bridging the gap between preclinical findings and clinical outcomes is a major challenge. This requires well-designed clinical trials that can effectively evaluate the safety and efficacy of these new drug candidates in humans.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.